molecular formula C21H24N2O3 B4432409 4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B4432409
M. Wt: 352.4 g/mol
InChI Key: WLZDVYXUYFJHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, also known as PHA-793887, is a small molecule inhibitor of cyclin dependent kinase (CDK) 2 and CDK9. It was first synthesized and characterized in 2008 by Pfizer.

Mechanism of Action

4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide inhibits CDK2 and CDK9 by binding to the ATP binding site of the enzymes. This prevents the enzymes from phosphorylating their substrates, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. CDK9 is involved in the transcription of pro-inflammatory genes, and inhibition of CDK9 by this compound leads to decreased expression of these genes.

Advantages and Limitations for Lab Experiments

One advantage of 4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is its specificity for CDK2 and CDK9, which reduces the likelihood of off-target effects. However, its low solubility in water can make it difficult to work with in certain experiments.

Future Directions

1. Combination therapy: 4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and cisplatin. Further studies could investigate the potential of combination therapy with this compound and other drugs.
2. Biomarker identification: Identifying biomarkers that predict response to this compound could help personalize cancer treatment and improve patient outcomes.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
4. Target validation: Further studies could investigate the role of CDK2 and CDK9 in cancer progression and validate them as therapeutic targets.
5. Structural modification: The synthesis of analogs of this compound with improved solubility and potency could improve its usefulness as a therapeutic agent.

Scientific Research Applications

4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. CDKs are involved in cell cycle regulation and their overexpression has been linked to various types of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[4-(morpholine-4-carbonyl)phenyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15(2)16-3-5-17(6-4-16)20(24)22-19-9-7-18(8-10-19)21(25)23-11-13-26-14-12-23/h3-10,15H,11-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZDVYXUYFJHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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